Imidazo(1,2-a)pyridine-3-acetonitrile, 7-methyl-
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Overview
Description
Imidazo(1,2-a)pyridine-3-acetonitrile, 7-methyl- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of imidazo[1,2-a]pyridine-3-acetonitrile, 7-methyl- consists of a fused bicyclic system containing both imidazole and pyridine rings, with a nitrile group at the 3-position and a methyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-acetonitrile, 7-methyl- can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. For example, the reaction of 2-aminopyridine with an α,β-unsaturated nitrile under basic conditions can lead to the formation of the desired imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridine-3-acetonitrile, 7-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-3-acetonitrile, 7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group or the methyl group, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Imidazo[1,2-a]pyridine-3-acetonitrile, 7-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its activity against various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-3-acetonitrile, 7-methyl- involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of the microorganism. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-3-carboxamide: Known for its activity against multidrug-resistant tuberculosis.
Imidazo[1,2-a]pyridine-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Imidazo[1,2-a]pyridine-3-amine: Investigated for its potential as an anticancer agent
Uniqueness: Imidazo[1,2-a]pyridine-3-acetonitrile, 7-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 3-position and the methyl group at the 7-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-8-3-2-6-13-9(4-5-11)7-12-10(8)13/h2-3,6-7H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWSBNWCSUNFFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170310 |
Source
|
Record name | Imidazo(1,2-a)pyridine-3-acetonitrile, 7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17745-00-5 |
Source
|
Record name | Imidazo(1,2-a)pyridine-3-acetonitrile, 7-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017745005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-a)pyridine-3-acetonitrile, 7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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